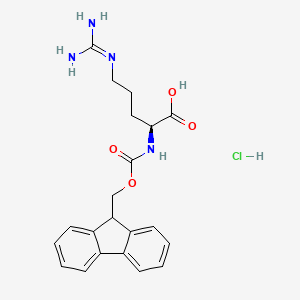![molecular formula C6H9N3 B1445382 5,6-二氢-4H-吡咯并[1,2-b]吡唑-2-胺 CAS No. 1378804-79-5](/img/structure/B1445382.png)
5,6-二氢-4H-吡咯并[1,2-b]吡唑-2-胺
描述
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as 1378804-79-5 and 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine .
Synthesis Analysis
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves several steps. Pyrazole is initially protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane . After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole . The Br group is subsequently converted into an aldehyde group, then into an oxime. The final step of hydrogenation results in the desired product .Molecular Structure Analysis
The molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine consists of a pyrrolopyrazole core with a hydrogen atom attached to the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are complex and involve multiple steps. The compound can undergo reactions such as alkylation, electrophilic aromatic substitution, and hydrogenation .Physical And Chemical Properties Analysis
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a molecular weight of 123.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 43.8 Ų and a complexity of 115 .科学研究应用
Anti-inflammatory Agents
The compound has been utilized in the synthesis of molecules with potential anti-inflammatory properties. Its structural framework is conducive to creating derivatives that can inhibit inflammatory pathways, which is crucial in the treatment of chronic inflammatory diseases .
Analgesic Applications
Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been explored for their analgesic effects. These compounds may interact with pain receptors or inflammatory mediators to reduce pain sensations, offering a promising avenue for developing new painkillers .
Antitumor Activity
This compound serves as a pharmacophore in the design of antitumor agents. By modifying its structure, researchers have developed derivatives that exhibit activity against various cancer cell lines, contributing to the field of oncology .
Antimicrobial Properties
The structural motif of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is known to possess antimicrobial properties. It has been incorporated into compounds that target bacterial and fungal pathogens, addressing the need for new antimicrobials amid rising drug resistance .
Antiviral Research
Research has indicated that derivatives of this compound may have antiviral capabilities. This is particularly significant in the development of treatments for viral infections, which remain a global health challenge .
Antioxidant Potential
The compound’s framework has been used to create antioxidants. These molecules can neutralize free radicals, potentially preventing oxidative stress-related damage at a cellular level, which is implicated in numerous diseases .
Anticoagulant Use
In the quest for safer anticoagulants, derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine have been investigated. They may offer an alternative to traditional anticoagulants with fewer side effects, improving patient outcomes in conditions requiring blood-thinning medications .
Synthesis of Withasomnine Molecules
The compound is used in synthesizing withasomnine molecules, a class of pyrazole alkaloids. These molecules have been studied for their potential therapeutic applications, including anti-inflammatory and analgesic properties .
作用机制
- The primary targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are blood coagulation factors Xa and XIa .
Target of Action
Pharmacokinetics
- Details on absorption are not readily available for this compound. The volume of distribution and protein binding remain unspecified . Metabolic pathways are not well-documented. Information on excretion is limited.
属性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHKKHHCEEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378804-79-5 | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)





![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)





